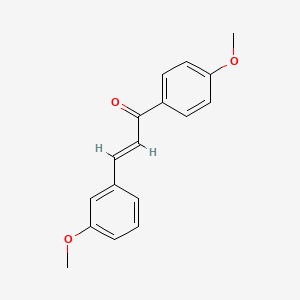
3,4'-Dimethoxychalcone
描述
3,4’-Dimethoxychalcone is a compound with the linear formula C17H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been identified as a caloric restriction mimetic and has been used in various chemical syntheses .
Synthesis Analysis
Substituted chalcones like 3,4’-Dimethoxychalcone are typically synthesized from a condensation reaction between acetophenone and benzaldehyde in 50% potassium hydroxide at room temperature, subsequently neutralized by 50% acetic acid .Molecular Structure Analysis
The molecular structure of 3,4’-Dimethoxychalcone consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 268.307 Da and the monoisotopic mass is 268.109955 Da .Chemical Reactions Analysis
Chalcones are important moieties used as starting molecules in synthesizing useful polycyclic aromatic compounds . One of the basic synthetic procedures occurs via Claisen-Schmidt condensation, which can be illustrated by the reaction between carbonyl compounds, forming aromatic ketone .Physical And Chemical Properties Analysis
3,4’-Dimethoxychalcone has a density of 1.1±0.1 g/cm³, a boiling point of 421.8±45.0 °C at 760 mmHg, and a flash point of 200.7±15.1 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .科学研究应用
Neurology
3,4’-Dimethoxychalcone: has shown promise in neurology, particularly in enhancing autophagy and alleviating conditions such as pyroptosis and necroptosis after spinal cord injury . This compound acts as a caloric restriction mimetic, which can induce TFEB-mediated autophagy, a process crucial for cellular repair and maintenance .
Cardiology
In cardiology, 3,4’-Dimethoxychalcone has been identified as an inducer of autophagy in cell lines relevant to cardiovascular health . It has demonstrated potential in reducing neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis, suggesting a protective role against cardiovascular diseases .
Oncology
The autophagy-inducing properties of 3,4’-Dimethoxychalcone also extend to oncology. It has been observed to improve the efficacy of anticancer chemotherapy in vivo, indicating its potential as an adjunct therapy in cancer treatment .
Pharmacology
Pharmacologically, 3,4’-Dimethoxychalcone is being explored for its therapeutic effects in neuroinflammatory diseases and its role in improving functional recovery from injuries . Its ability to mimic caloric restriction effects opens avenues for its use in various therapeutic applications.
Biochemistry
Biochemically, 3,4’-Dimethoxychalcone is involved in the lysosomal degradation of potentially harmful material in cells, facilitating adaptation to stresses like nutrient starvation and oxidative stress . This process is essential for maintaining systemic metabolism and immune responses.
Molecular Biology
In molecular biology, 3,4’-Dimethoxychalcone and related chalcones are studied for their potential antimalarial activity by binding to falcipain-2, a protease involved in the degradation of hemoglobin in plasmodium-infected red blood cells .
Dermatology
Dermatologically, chalcones, including 3,4’-Dimethoxychalcone , have been investigated for their role in treating skin disorders such as pigmentation issues, cutaneous leishmaniasis, and rashes . They may also serve as active compounds in sunscreen formulations due to their cytoprotective gene expression and reduction of oxidative stress .
Immunology
In immunology, the autophagy-inducing effect of 3,4’-Dimethoxychalcone is significant as it contributes to the maintenance of organismal homeostasis and the control of immune responses . This is particularly relevant in the context of aging and age-associated diseases.
作用机制
Target of Action
The primary target of 3,4’-Dimethoxychalcone (3,4-DC) is the autophagy pathway . It induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin .
Mode of Action
3,4-DC interacts with its targets by inducing the deacetylation of cytoplasmic proteins and stimulating autophagy flux . It enhances TFEB-mediated autophagy , a process that involves the degradation and recycling of cellular components .
Biochemical Pathways
The compound affects the AMPK-TRPML1-calcineurin signaling pathway . This pathway plays a crucial role in regulating autophagy and lysosomal function. 3,4-DC enhances autophagy by promoting TFEB activity , a master regulator of lysosomal and autophagy genes .
Result of Action
3,4-DC has been shown to alleviate pyroptosis and necroptosis after spinal cord injury . It reduces glial scar area and motor neuron death, and improves functional recovery after spinal cord injury . Furthermore, it inhibits pyroptosis and necroptosis by enhancing autophagy .
安全和危害
属性
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKRWFRWHZVCZ-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dimethoxychalcone | |
CAS RN |
52182-14-6 | |
| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







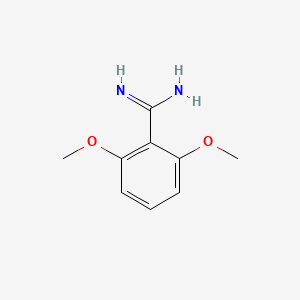

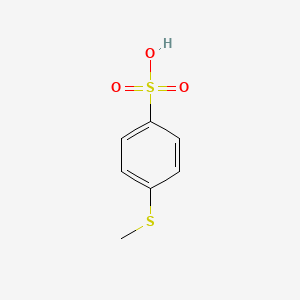

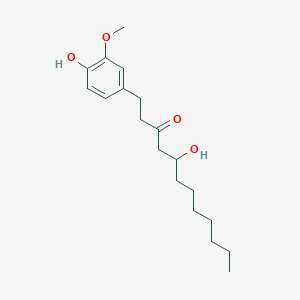
![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)
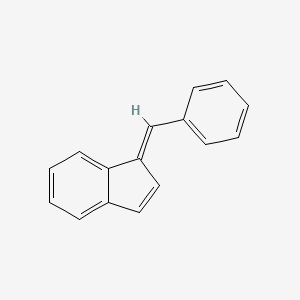
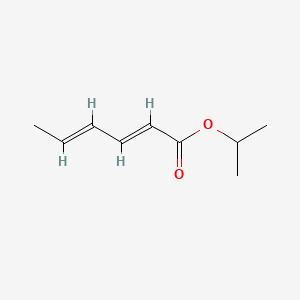
![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)
